molecular formula C15H9ClO2S B5199269 phenyl 3-chloro-1-benzothiophene-2-carboxylate

phenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No. B5199269
M. Wt: 288.7 g/mol
InChI Key: SRWZAYXHEJPBEE-UHFFFAOYSA-N
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Description

Phenyl 3-chloro-1-benzothiophene-2-carboxylate, also known as PCBTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. PCBTC belongs to the class of benzothiophene derivatives and has a molecular formula of C15H9ClO2S.

Mechanism of Action

The mechanism of action of phenyl 3-chloro-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. For example, phenyl 3-chloro-1-benzothiophene-2-carboxylate has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. phenyl 3-chloro-1-benzothiophene-2-carboxylate has also been shown to inhibit the replication of certain viruses, such as HIV-1, by targeting the viral integrase protein.
Biochemical and Physiological Effects:
phenyl 3-chloro-1-benzothiophene-2-carboxylate has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, phenyl 3-chloro-1-benzothiophene-2-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of bacteria and viruses. In materials science, phenyl 3-chloro-1-benzothiophene-2-carboxylate has been used to prepare liquid crystals with unique optical and electrical properties. In organic synthesis, phenyl 3-chloro-1-benzothiophene-2-carboxylate has been used as a versatile reagent for the preparation of various functionalized benzothiophenes.

Advantages and Limitations for Lab Experiments

Phenyl 3-chloro-1-benzothiophene-2-carboxylate has several advantages for use in lab experiments, including its high purity and stability, as well as its ease of synthesis. However, phenyl 3-chloro-1-benzothiophene-2-carboxylate also has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for research on phenyl 3-chloro-1-benzothiophene-2-carboxylate. In medicinal chemistry, further studies could focus on the development of phenyl 3-chloro-1-benzothiophene-2-carboxylate derivatives with improved anticancer, antiviral, and antibacterial properties. In materials science, phenyl 3-chloro-1-benzothiophene-2-carboxylate could be used as a building block for the synthesis of novel materials with unique optical and electrical properties. In organic synthesis, phenyl 3-chloro-1-benzothiophene-2-carboxylate could be used as a versatile reagent for the preparation of various functionalized benzothiophenes. Overall, phenyl 3-chloro-1-benzothiophene-2-carboxylate has great potential for use in a variety of scientific fields, and further research is needed to fully explore its potential applications.

Synthesis Methods

The synthesis of phenyl 3-chloro-1-benzothiophene-2-carboxylate involves the reaction of 3-chlorobenzoic acid with phenyl magnesium bromide, followed by the cyclization of the resulting intermediate with sulfur. The final product is obtained after esterification with chloroacetyl chloride.

Scientific Research Applications

Phenyl 3-chloro-1-benzothiophene-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, phenyl 3-chloro-1-benzothiophene-2-carboxylate has been shown to exhibit anticancer, antiviral, and antibacterial properties. In materials science, phenyl 3-chloro-1-benzothiophene-2-carboxylate has been used as a building block for the synthesis of novel polymers and liquid crystals. In organic synthesis, phenyl 3-chloro-1-benzothiophene-2-carboxylate has been used as a versatile reagent for the preparation of various functionalized benzothiophenes.

properties

IUPAC Name

phenyl 3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2S/c16-13-11-8-4-5-9-12(11)19-14(13)15(17)18-10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWZAYXHEJPBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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